Trimethoprim is a valuable tool for studying how bacteria develop resistance to antibiotics. Researchers use it to induce mutations in bacteria, allowing them to investigate the mechanisms by which bacteria evade the effects of trimethoprim and other antibiotics. This knowledge is crucial for developing new strategies to combat the growing threat of AMR. )
Trimethoprim disrupts a specific pathway essential for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into fundamental bacterial processes like folate metabolism and its role in bacterial growth and survival. This knowledge can contribute to the development of new antibiotics that target different bacterial vulnerabilities.
Biofilms are communities of bacteria encased in a protective matrix. They are notoriously difficult to treat with antibiotics, and trimethoprim can be used to study how biofilms develop and how bacteria within biofilms respond to antibiotic treatments. This research can inform the development of strategies to eradicate or prevent biofilm formation in various settings, such as medical implants or chronic infections. )
In certain research applications, scientists need to isolate and study specific bacterial populations from complex environmental samples. Trimethoprim can be used in combination with other antibiotics to selectively inhibit the growth of unwanted bacteria, allowing researchers to enrich the culture for desired bacterial strains. This approach is valuable in studies of gut microbiota, soil microbiology, and other areas where researchers need to focus on specific bacterial communities.
Trimethoprim is an antibiotic compound primarily used for treating bacterial infections, especially urinary tract infections. It functions as a selective inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for bacterial nucleic acid and protein synthesis. Trimethoprim is classified as a diaminopyrimidine and is often combined with sulfamethoxazole to enhance its antibacterial efficacy through a synergistic mechanism that targets different steps in folate metabolism .
Trimethoprim is generally well-tolerated, but side effects like nausea, vomiting, and rash can occur []. In rare cases, it may cause severe allergic reactions [].
Trimethoprim interacts with several medications, potentially altering their effectiveness or increasing side effects []. It's crucial to inform your doctor about all medications you're taking before starting trimethoprim.
Trimethoprim resistance among bacteria is a growing concern, potentially reducing its effectiveness in certain cases [].
The primary chemical reaction involving trimethoprim is its competitive inhibition of dihydrofolate reductase. This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate. By binding to the active site of dihydrofolate reductase, trimethoprim effectively halts the production of tetrahydrofolate, leading to reduced synthesis of nucleic acids and ultimately causing bacterial cell death. The binding affinity of trimethoprim to bacterial dihydrofolate reductase is significantly higher than that to the human enzyme, allowing for selective antibacterial action .
Trimethoprim exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting folate metabolism, which is essential for DNA and RNA synthesis in bacteria. Commonly treated infections include those caused by Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound's pharmacokinetics show high oral bioavailability (90-100%), with peak plasma concentrations achieved within 1-4 hours post-administration .
Trimethoprim can be synthesized through various chemical pathways. One common method involves the condensation of 2,4-diaminopyrimidine with 3-methyl-1-phenyl-2-pyrazolin-5-one. This reaction typically requires specific reagents and conditions to yield trimethoprim in high purity. Alternative synthetic routes may utilize different starting materials or catalysts but generally follow similar principles of organic synthesis involving nitrogen-containing heterocycles .
Trimethoprim is primarily used in clinical settings for:
Trimethoprim has several notable interactions with other medications:
Several compounds exhibit similar mechanisms or structures to trimethoprim:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sulfamethoxazole | Inhibits dihydropteroate synthase | Often used in combination with trimethoprim |
Pyrimethamine | Inhibits dihydrofolate reductase | Primarily used for treating malaria |
Methotrexate | Inhibits dihydrofolate reductase | Used in cancer therapy and autoimmune diseases |
Dapsone | Inhibits folic acid synthesis | Primarily used for leprosy and dermatitis herpetiformis |
Folinic Acid | Not an inhibitor but a rescue agent | Used to counteract folate deficiency caused by other drugs |
Trimethoprim stands out due to its selective inhibition of bacterial enzymes over human enzymes, minimizing side effects while effectively targeting bacterial infections .
Trimethoprim possesses the molecular formula C₁₄H₁₈N₄O₃ [3] [4] [5]. The compound exhibits a molecular weight of 290.32 grams per mole [3] [6] [5]. The exact monoisotopic mass of the molecule is calculated as 290.137890 atomic mass units [4]. This mass corresponds to the most abundant isotopic composition of the constituent elements.
Physical property characterization reveals the compound exists as a white or colorless crystalline powder under standard conditions [5] [7]. The melting point range has been determined to be 199-203°C [5] [8] [7], while the estimated boiling point occurs at approximately 432.41°C [5] [7]. The compound exhibits limited water solubility, with less than 0.1 grams dissolving per 100 milliliters of water at 24°C [5] [7]. The pKa value has been measured as 6.6 at 25°C, indicating weak basic properties [5] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ | [3] [4] [5] |
Molecular Weight | 290.32 g/mol | [3] [6] [5] |
Monoisotopic Mass | 290.137890 u | [4] |
Melting Point | 199-203°C | [5] [8] [7] |
Boiling Point | 432.41°C (estimated) | [5] [7] |
Water Solubility | <0.1 g/100 mL at 24°C | [5] [7] |
pKa | 6.6 at 25°C | [5] [7] |
The International Union of Pure and Applied Chemistry name for trimethoprim is 5-{[3,4,5-tris(methyloxy)phenyl]methyl}pyrimidine-2,4-diamine [9]. Alternative systematic nomenclature includes 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine [3] [9] and 5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine [4] [9].
The compound is classified chemically as a diaminopyrimidine derivative [10] [2]. Within pharmaceutical classification systems, it belongs to the antifolate class of compounds [1] [2]. The Chemical Abstracts Service registry number is 738-70-5 [3] [5], which serves as the unique identifier for this chemical substance.
Trimethoprim consists of two primary structural components: a pyrimidine ring system and a substituted benzyl group [11] [1]. The pyrimidine ring contains two amino groups positioned at the 2 and 4 positions, conferring the diaminopyrimidine classification [9] [11]. The benzyl substituent features three methoxy groups at the 3, 4, and 5 positions of the benzene ring [9] [11].
The functional groups present in the molecule include primary amino groups, aromatic ether linkages, and aromatic ring systems [11] [1]. The pyrimidine nitrogen atoms and amino groups serve as potential coordination sites, enabling the molecule to function as a bidentate ligand in metal complex formation [11]. The Structure-Activity Relationship investigations demonstrate that the amino groups, methoxy groups, and pyrimidine ring are critical structural features that impact biological activity [11].
The molecule exhibits a specific conformation where the planes of the pyrimidine and benzene rings are approximately perpendicular to one another [12]. This spatial arrangement is characterized by dihedral angles that contribute to the overall three-dimensional structure and influences intermolecular interactions [12].
Trimethoprim crystallizes in the triclinic crystal system, specifically in space group P-1 (number 2) [13] [14]. The crystal structure has been extensively characterized using both powder X-ray diffraction and single-crystal X-ray diffraction techniques [13] [14]. Synchrotron radiation with wavelength λ = 0.412826 Å has been employed for high-resolution structural determination [13].
Multiple temperature-dependent crystallographic studies have been conducted, with data collected at 100 K, 173 K, and room temperature (295 K) [13] [14]. The unit cell parameters exhibit temperature dependence, with lattice parameters contracting at lower temperatures, particularly at 100 K [13] [14]. All temperature-variant structures demonstrate reasonable agreement, with unit cell length differences ranging between 0.05 and 0.15 Å [13] [14].
Four distinct polymorphic forms of trimethoprim have been identified and characterized, designated as Forms 1, 2, 3, and 4 [15] [16]. Additionally, a hemihydrate form has been reported [15] [16]. Forms 1 and 2 correspond to the previously reported Forms I and II, while Forms 3 and 4 represent novel polymorphic modifications [16].
The crystal structure of Form 1 exhibits two types of R₂²(8) hydrogen bonding motifs, while Form 2 displays a third type R₂²(8) and R₃²(8) motif involving N–H⋯N aromatic hydrogen bonds [16]. These hydrogen bonding patterns contribute significantly to the crystal packing arrangements and overall structural stability [16].
Thermodynamic stability studies indicate that Form 1 represents the most stable polymorphic modification among the characterized crystal forms [16]. The polymorphs demonstrate varying stabilities under accelerated International Conference on Harmonization conditions, with Form 3 converting to Form 2 under specific temperature and humidity conditions [16].
The crystallographic unit cell parameters for trimethoprim Form I at room temperature (295 K) are as follows [13] [14]:
Parameter | Value | Standard Deviation |
---|---|---|
a | 10.5085 Å | ±0.0003 Å |
b | 10.5417 Å | ±0.0002 Å |
c | 8.05869 Å | ±0.00013 Å |
α | 101.23371° | ±0.00021° |
β | 112.1787° | ±0.0003° |
γ | 112.6321° | ±0.0004° |
The unit cell volume is 743.729 ų with Z = 2, indicating two formula units per unit cell [13] [14]. The space group P-1 represents a primitive triclinic lattice with inversion symmetry [13] [14].
For the low-temperature structure (100 K), the unit cell parameters differ slightly due to thermal contraction [17]:
Parameter | Value | Standard Deviation |
---|---|---|
a | 7.9202 Å | ±0.0008 Å |
b | 10.4378 Å | ±0.0011 Å |
c | 10.5434 Å | ±0.0011 Å |
α | 106.871° | ±0.001° |
β | 101.686° | ±0.002° |
γ | 111.823° | ±0.001° |
The unit cell volume at 100 K is 725.51 ų, demonstrating the expected thermal contraction [17].
Trimethoprim is an achiral molecule, lacking stereogenic centers in its structure [18] [19]. However, the compound exhibits specific conformational preferences that influence its biological activity and crystallographic behavior [20] [21]. The conformation is characterized by specific torsion angles and spatial arrangements of the functional groups [22].
The dihedral angle between the pyrimidine and benzene ring planes has been measured as approximately 84.27° [22]. This near-perpendicular arrangement is maintained consistently across different crystal forms and temperature conditions [22]. The conformation is described by two key torsion angles: C4—C5—C7—C8 (77.84°) and C5—C7—C8—C9, which define the spatial relationship between the pyrimidine and benzyl moieties [22].
The molecular geometry exhibits specific bond angles that reflect the electronic environment of the nitrogen atoms. For instance, the internal angle at protonated N1 in salt forms measures 120.15°, compared to 118.36° at unprotonated N3 [22]. These angular differences provide insight into the protonation state and hydrogen bonding capabilities of the molecule [22].
Hydrogen bonding analysis reveals multiple intermolecular interactions that stabilize the crystal structure [23]. The compound forms N–H⋯N and N–H⋯O hydrogen bonds, with additional C–H⋯O weak hydrogen bonds contributing to the crystal energy [23]. These interactions create characteristic hydrogen-bonded motifs with graph-set notations including R₂²(8) patterns [24] [25].
Trimethoprim, chemically designated as 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine, represents a synthetic diaminopyrimidine compound with the molecular formula C₁₄H₁₈N₄O₃ and a molecular weight of 290.32 g/mol [1] [2]. This crystalline compound exhibits distinctive physicochemical characteristics that fundamentally influence its pharmaceutical behavior and stability profile.
Trimethoprim demonstrates a well-defined melting point range of 199-203°C, as consistently reported across multiple analytical studies [3] [1] [4]. This thermal transition represents the conversion from crystalline solid to liquid phase and serves as a critical identification parameter for the compound. The melting behavior has been extensively characterized using differential scanning calorimetry, which reveals an endothermic process spanning the temperature range between 196 and 215°C with the maximum at 201.9°C [5]. The relatively narrow melting point range indicates good crystalline purity and polymorphic consistency of the compound. Thermogravimetric analysis confirms that no weight loss occurs during this melting process, indicating thermal stability at the melting temperature [5].
The density of trimethoprim has been determined to be approximately 1.1648 g/cm³, though this value represents an estimated calculation rather than direct experimental measurement [1] [6]. This density value places trimethoprim within the typical range for organic pharmaceutical compounds. The refractive index of trimethoprim is estimated at 1.6000 [1] [7], which provides insight into the compound's optical properties and molecular polarizability. These physical constants are particularly relevant for pharmaceutical formulation development and quality control procedures, as they can serve as identification parameters and influence particle behavior in solid dosage forms.
Trimethoprim exhibits notably poor aqueous solubility, with values consistently reported as less than 0.1 g/100 mL at 24°C [1] [8]. Alternative measurements report aqueous solubility as 0.4 mg/mL at 25°C [9] [2], confirming the compound's hydrophobic character. This limited water solubility presents significant challenges for pharmaceutical formulation, particularly for liquid dosage forms and injection preparations. The poor aqueous solubility contributes to trimethoprim's classification as a Biopharmaceutics Classification System (BCS) Class II compound [8], characterized by low solubility but high permeability.
Comprehensive solubility studies across temperature ranges from 293.15 to 322.65 K demonstrate that trimethoprim solubility increases with temperature, following typical endothermic dissolution behavior [10]. In pure water at 32°C, solubility increases from 50 mg/100 mL at pH 8.54, demonstrating the significant influence of both temperature and pH on dissolution characteristics [11] [12].
Trimethoprim demonstrates variable solubility in organic solvents, with the solubility order established as: ethanol > acetonitrile > 2-propanol > ethyl acetate > water [10]. The compound shows slight solubility in chloroform and ethanol [1] [6], while demonstrating good solubility in dimethyl sulfoxide (DMSO) [1] [8]. Notably, trimethoprim exhibits easy solubility in glacial acetic acid [6] [8], which has been utilized in analytical procedures and formulation development.
Binary solvent systems containing water and organic cosolvents show enhanced solubility compared to pure aqueous media. In ethanol-water mixtures, solubility increases with both temperature and mass fraction of the organic component [10]. The highest mole-fraction solubility was observed in 50% ethanol/2-propanol mixtures, demonstrating the potential for cosolvent systems in pharmaceutical applications [10].
Trimethoprim functions as a weak base with a well-characterized pKa value of 6.6 at 25°C [3] [1] [7] [8]. This dissociation constant reflects the compound's ability to accept protons from solution, with the amino groups on the pyrimidine ring serving as the primary basic sites [13] [14] [15]. The pKa value positions trimethoprim as moderately basic, significantly influencing its ionization state across physiological pH ranges.
The diaminopyrimidine structure provides the molecular basis for the basic character, with the nitrogen atoms in the amino groups capable of protonation under acidic conditions [2]. This weak basic nature has profound implications for the compound's pharmacokinetic properties, membrane permeability, and formulation stability.
The ionization state of trimethoprim varies dramatically with solution pH, directly impacting its solubility, permeability, and biological activity [14] [15]. At pH 5, approximately 97.5% of trimethoprim molecules exist in ionized form, while at physiological pH 7, about 71.5% remain ionized [15]. Under more alkaline conditions at pH 9, only 2.5% of molecules are ionized [15].
This pH-dependent ionization behavior significantly influences the compound's membrane permeation characteristics. Studies demonstrate that at pH 7, more drug molecules are recovered intracellularly compared to pH 5, correlating with classical growth curve measurements [14]. The non-ionized fraction readily penetrates cell membranes, while the ionized species shows reduced permeability [15] [16].
Solubility studies reveal complex pH-dependent patterns, with trimethoprim solubility increasing from 50 mg/100 mL in water at pH 8.54 to a maximum of 1550 mg/100 mL at pH 5.5 [11] [12]. Below pH 2, solubility decreases due to common ion effects, demonstrating the intricate relationship between protonation state and dissolution behavior [11] [12].
Trimethoprim exhibits moderate lipophilicity, characterized by an octanol-water partition coefficient (log P) of 0.91 [9] [2]. Computational predictions using various algorithms yield log P values ranging from 0.64 to 1.115 [17] [18], with calculated log P (cLogP) values of 1.258 using Crippen methodology [17]. These values collectively indicate that trimethoprim possesses balanced hydrophilic and lipophilic characteristics.
The moderate lipophilicity contributes to trimethoprim's favorable pharmacokinetic profile, enabling adequate membrane permeation while maintaining sufficient aqueous compatibility for distribution [19] [20] [21]. This lipophilic character allows the compound to readily traverse biological membranes, particularly in the non-ionized state, facilitating cellular uptake and tissue distribution [16].
Partition coefficient studies demonstrate that trimethoprim preferentially accumulates in organic phases relative to aqueous media, supporting its classification as a moderately lipophilic compound [21]. This lipophilicity profile has been leveraged in pharmaceutical development, with lipophilic modifications of trimethoprim derivatives showing enhanced antibacterial activity against resistant strains [22].
Trimethoprim demonstrates excellent thermal stability under ambient conditions, with greater than 90% of the compound retained at 25°C for extended periods [23]. Accelerated stability studies reveal that the compound maintains more than 90% potency after 45 days of storage at 80°C [23], indicating robust thermal characteristics suitable for pharmaceutical manufacturing and storage.
Comprehensive thermal analysis using thermogravimetry and differential thermogravimetry reveals that trimethoprim remains thermally stable up to 240°C [24]. The compound exhibits high thermal stability up to 200°C with essentially no degradation, while at 250°C, partial degradation begins to occur [25]. At 280°C, significant thermal decomposition is observed, though some intact compound may still be recoverable depending on experimental conditions [25] [26].
Thermal decomposition kinetics studies indicate that trimethoprim degradation follows zero-order kinetics, with an activation energy of thermal decomposition calculated as 70.2276 kJ/mol [27]. The kinetic equation for thermal decomposition has been mathematically expressed, providing quantitative frameworks for stability predictions [27] [5]. Degradation at elevated temperatures appears to follow first-order processes in some solvent systems, though zero-order kinetics cannot be excluded [23].
Irritant;Health Hazard;Environmental Hazard